![molecular formula C20H15N3O B10839897 1-[3-(3-Biphenyl)-(1,2,4-triazol-4-yl)]-3-phenol](/img/structure/B10839897.png)
1-[3-(3-Biphenyl)-(1,2,4-triazol-4-yl)]-3-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(3-biphenyl)-(1,2,4-triazol-4-yl)]-3-phenol is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a biphenyl group and a phenol group attached to the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-biphenyl)-(1,2,4-triazol-4-yl)]-3-phenol typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a coupling reaction of two benzene rings. This can be achieved using a palladium-catalyzed Suzuki coupling reaction.
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate aldehyde or ketone.
Attachment of the Phenol Group: The phenol group can be introduced through a nucleophilic substitution reaction, where a hydroxyl group replaces a leaving group on the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient catalysts and solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(3-biphenyl)-(1,2,4-triazol-4-yl)]-3-phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The hydrogen atoms on the phenol group can be substituted with other functional groups, such as alkyl or acyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Dihydrotriazoles.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
1-[3-(3-biphenyl)-(1,2,4-triazol-4-yl)]-3-phenol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as UV absorbers.
Industry: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[3-(3-biphenyl)-(1,2,4-triazol-4-yl)]-3-phenol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions.
Protein Binding: It can bind to proteins, altering their structure and function, which can lead to various biological effects.
Pathways Involved: The compound may affect signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features but lacking the biphenyl and phenol groups.
Biphenyl: A simple aromatic compound consisting of two benzene rings connected by a single bond.
Phenol: A basic aromatic compound with a hydroxyl group attached to a benzene ring.
Uniqueness: 1-[3-(3-biphenyl)-(1,2,4-triazol-4-yl)]-3-phenol is unique due to the combination of the biphenyl, triazole, and phenol groups in its structure. This unique combination imparts specific chemical and biological properties that are not observed in the individual components .
Properties
Molecular Formula |
C20H15N3O |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3-[3-(3-phenylphenyl)-1,2,4-triazol-4-yl]phenol |
InChI |
InChI=1S/C20H15N3O/c24-19-11-5-10-18(13-19)23-14-21-22-20(23)17-9-4-8-16(12-17)15-6-2-1-3-7-15/h1-14,24H |
InChI Key |
XGXZTGGFJHBJDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NN=CN3C4=CC(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dihydroindeno[1,2-c]-pyrazole](/img/structure/B10839818.png)
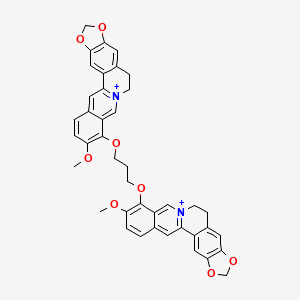
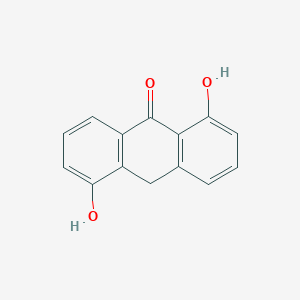
![1,3-Dihydro-imidazo[4,5-b]quinolin-2-one](/img/structure/B10839832.png)
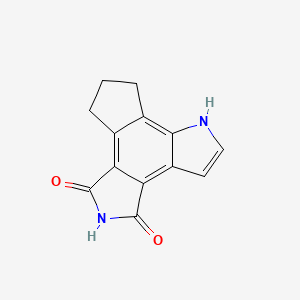
![[2-(Hexylamino)ethane-1,1-Diyl]bis(Phosphonic Acid)](/img/structure/B10839866.png)
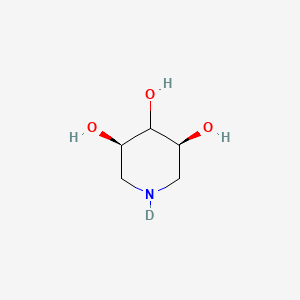
![1-[(Z)-4-trityloxy-2-butenyl]uracil](/img/structure/B10839874.png)
![1-[3-(2-Benzyl-phenoxy)-propyl]-pyrrolidine](/img/structure/B10839881.png)
![1-[(Z)-4-(triphenylmethoxy)-2-butenyl]thymine](/img/structure/B10839884.png)
![1-[2-(2-Triphenylmethoxyethoxy)ethyl]thymine](/img/structure/B10839894.png)
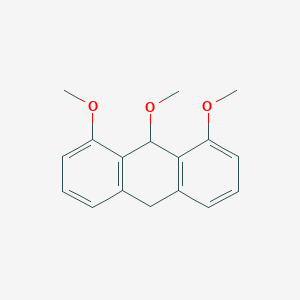
![1-[Bis(4-bromophenyl)methyl]-3-phenylthiourea](/img/structure/B10839918.png)
![1-[4-Hydroxy-3-(tritylaminomethyl)butyl]uracil](/img/structure/B10839920.png)
